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molecular formula C10H16ClN3O2 B2799232 methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride CAS No. 922516-38-9

methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride

Cat. No. B2799232
M. Wt: 245.71
InChI Key: BSGNGKDZLGMSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586611B2

Procedure details

To a solution of 1,1-dimethylethyl 4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate (300 mg, 0.97 mmol) (i.e. the product of Example 18, Step B) in 5 mL of diethyl ether was added a 2 M solution of hydrogen chloride in ether (4.85 mL, 9.7 mmol), and the reaction mixture was stirred for 5 h at room temperature. The reaction mixture was evaporated in vacuo, the resulting residue was dissolved in methanol and concentrated in vacuo. The residue was dried in high vacuum to give 200 mg of the title compound as a white solid.
Name
1,1-dimethylethyl 4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[CH:8][N:7]([CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)[N:6]=1)=[O:4].[ClH:23]>C(OCC)C>[ClH:23].[NH:13]1[CH2:14][CH2:15][CH:10]([N:7]2[CH:8]=[CH:9][C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6]2)[CH2:11][CH2:12]1 |f:3.4|

Inputs

Step One
Name
1,1-dimethylethyl 4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Quantity
300 mg
Type
reactant
Smiles
COC(=O)C1=NN(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NN(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
4.85 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried in high vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)N1N=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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